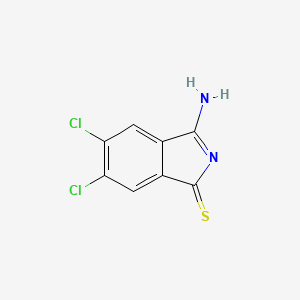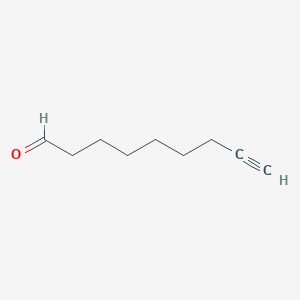
8-Nonynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nonynal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group attached to a hydrocarbon chain. This compound is known for its distinctive odor and is often used in the fragrance industry. Its structure consists of a nonane chain with a terminal aldehyde group, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Nonynal can be synthesized through several methods. One common approach involves the oxidation of 8-nonyn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octyne. This process involves the addition of a formyl group to the triple bond of 1-octyne in the presence of a rhodium catalyst and carbon monoxide. The reaction is carried out under high pressure and temperature, yielding this compound with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Nonynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 8-nonynoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 8-nonyn-1-ol, using reducing agents such as sodium borohydride.
Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions, forming products like this compound oxime when reacted with hydroxylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Addition: Hydroxylamine hydrochloride, mild acidic conditions.
Major Products Formed:
Oxidation: 8-Nonynoic acid.
Reduction: 8-Nonyn-1-ol.
Addition: this compound oxime.
Applications De Recherche Scientifique
8-Nonynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the synthesis of bioactive compounds.
Industry: It is utilized in the fragrance industry due to its pleasant odor, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Nonynal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its role as a building block in organic synthesis. Additionally, its ability to undergo nucleophilic addition reactions makes it a versatile intermediate in the formation of various chemical products.
Comparaison Avec Des Composés Similaires
Nonanal: Similar to 8-Nonynal but lacks the triple bond, making it less reactive in certain chemical reactions.
Octanal: A shorter chain aldehyde with similar reactivity but different physical properties.
Decanal: A longer chain aldehyde with similar chemical properties but higher boiling point and different odor profile.
Uniqueness: this compound’s unique structure, with both an aldehyde group and a triple bond, provides it with distinct reactivity compared to other aldehydes. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
non-8-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h1,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUWUGBVLZWXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448687 |
Source


|
| Record name | 8-Nonynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90611-22-6 |
Source


|
| Record name | 8-Nonynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
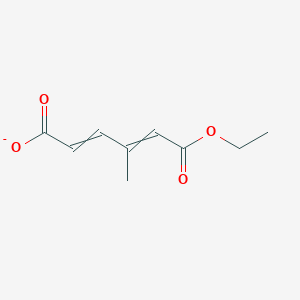
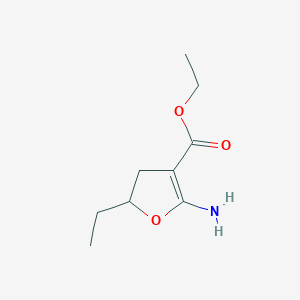


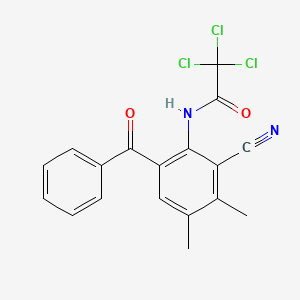
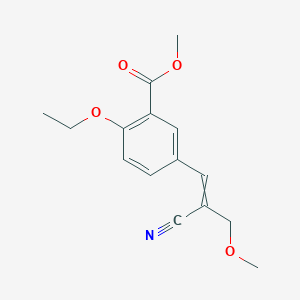
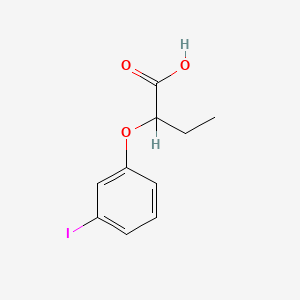
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
